molecular formula C15H26N2O3 B14787020 (R)-tert-Butyl (1-(cyclopentanecarbonyl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-(cyclopentanecarbonyl)pyrrolidin-3-yl)carbamate

Cat. No.: B14787020
M. Wt: 282.38 g/mol
InChI Key: QUNHGJMBXUXYDO-UHFFFAOYSA-N
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Description

®-tert-Butyl (1-(cyclopentanecarbonyl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C15H26N2O3 and a molecular weight of 282.38 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, a cyclopentanecarbonyl group, and a tert-butyl carbamate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(cyclopentanecarbonyl)pyrrolidin-3-yl)carbamate typically involves the reaction of ®-3-pyrrolidinol with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure efficient production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(cyclopentanecarbonyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

®-tert-Butyl (1-(cyclopentanecarbonyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(cyclopentanecarbonyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-(cyclopentanecarbonyl)pyrrolidin-3-yl)carbamate: Lacks the ®-configuration, leading to different stereochemistry and potentially different biological activity.

    tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate: Contains a cyclohexane ring instead of a cyclopentane ring, which can affect its chemical properties and reactivity.

Uniqueness

®-tert-Butyl (1-(cyclopentanecarbonyl)pyrrolidin-3-yl)carbamate is unique due to its specific stereochemistry and the presence of both a cyclopentanecarbonyl group and a tert-butyl carbamate group.

Properties

IUPAC Name

tert-butyl N-[1-(cyclopentanecarbonyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-12-8-9-17(10-12)13(18)11-6-4-5-7-11/h11-12H,4-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNHGJMBXUXYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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